molecular formula C23H17N3O6 B2612216 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-21-4

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2612216
CAS No.: 874397-21-4
M. Wt: 431.404
InChI Key: SDDSRZDPPVMJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a fused chromeno-pyrrole core. The compound’s substituents—7-ethyl, 5-methylisoxazol-3-yl, and 4-nitrophenyl groups—enhance its pharmacological profile by modulating solubility, target binding, and metabolic stability . Its synthesis involves a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, enabling rapid library diversification .

Properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-3-13-4-9-17-16(11-13)21(27)19-20(14-5-7-15(8-6-14)26(29)30)25(23(28)22(19)31-17)18-10-12(2)32-24-18/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSRZDPPVMJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C19H18N4O5C_{19}H_{18}N_{4}O_{5} with a molecular weight of 366.37 g/mol. The compound features a complex structure that includes a chromeno-pyrrole core and functional groups such as a nitrophenyl and methylisoxazole moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrole derivatives. For instance, compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have exhibited efficacy comparable to standard antibiotics like gentamicin against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrrole-based compounds are recognized for their potential in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of the pyrrole nucleus in the structure of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests it may possess similar anticancer properties.

Inhibition of Intracellular Toxins

Another area of interest is the protective activity against intracellular toxins. Compounds within this chemical family have been investigated for their ability to inhibit the effects of toxins such as ricin and Shiga toxin. These toxins pose significant public health risks due to their mechanisms involving retrograde transport into cells . The potential application of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in this context warrants further exploration.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Demonstrated significant inhibition against Staphylococcus aureus and E. coli, comparable to gentamicin .
Anticancer Mechanisms Induced apoptosis in cancer cell lines; specific pathways targeted remain under investigation .
Protection Against Toxins Exhibited protective effects in vitro against ricin toxicity in human cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, studies on related pyrrole and chromene derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Synthesis Techniques

The synthesis of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various methods. A common approach involves multi-component reactions where starting materials such as isoxazoles and nitrophenyl derivatives are combined under specific conditions to yield the desired product. The reaction conditions typically include the use of catalysts and controlled temperatures to optimize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is crucial for enhancing its biological activity. Modifications at various positions on the chromeno-pyrrole scaffold can lead to variations in potency against cancer cells and inflammatory pathways. For example:

Modification Effect on Activity
Substitution at 4-position of phenyl ringIncreased anticancer potency
Variations in ethyl chain lengthAltered pharmacokinetic properties
Changes in isoxazole substituentsEnhanced anti-inflammatory effects

Case Studies

Several case studies highlight the effectiveness of compounds related to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrrole derivatives against MCF-7 breast cancer cells. The results demonstrated that modifications similar to those found in 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of compounds with similar structures. The findings revealed that these compounds effectively inhibited COX and LOX activities in vitro, leading to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares its chromeno[2,3-c]pyrrole core with several analogues but differs in substituent patterns, which critically influence bioactivity. Key structural analogues include:

Compound Core Structure Key Substituents Synthetic Route References
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole 7-Ethyl, 2-(5-methylisoxazol-3-yl), 1-(4-nitrophenyl) One-pot multicomponent reaction
Pyranonigrin A Pyrano[2,3-c]pyrrole (natural) Hydroxy, methyl, and prenyl groups Biosynthesis by Aspergillus niger
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromeno[2,3-d]pyrimidine Chlorophenyl, chlorobenzylidene, cyano Cyclocondensation of aldehydes with malononitrile
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano One-pot two-step reaction
Triazolo-pyrazine derivatives (e.g., (1R,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile) Pyrrolo-triazolo-pyrazine Ethyl, cyano, triazolo-pyrazine Multi-step functionalization of pyrrolidine intermediates

Key Observations

  • Chromeno[2,3-c]pyrrole vs. Chromeno[2,3-d]pyrimidine: The substitution of pyrrole with pyrimidine (as in ) introduces additional hydrogen-bonding sites, enhancing cytotoxicity against cancer cell lines (e.g., A-549, HT-29) .
  • Natural vs. Synthetic Analogues: Pyranonigrin A, a natural analogue, exhibits SARS-CoV-2 Mpro inhibition but lacks the synthetic compound’s 4-nitrophenyl group, which may improve target affinity and pharmacokinetics .

Target Engagement and Potency

Compound Biological Activity Assay Results References
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Glucokinase activation, glycosaminoglycan mimetic, SARS-CoV-2 Mpro inhibition (predicted) IC50 for Mpro inhibition: Under investigation (current research)
Pyranonigrin A SARS-CoV-2 Mpro inhibition IC50: 2.3 µM (confirmed via enzymatic assay)
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Cytotoxic activity against A-549 and HT-29 cell lines IC50: 1.8 µM (A-549), 2.1 µM (HT-29) vs. Doxorubicin (IC50: 2.5 µM)
Triazolo-pyrazine derivatives Kinase inhibition (e.g., JAK2, ALK) IC50: 10–50 nM (kinase-specific assays)

Mechanistic Insights

  • Substituent Impact : The 4-nitrophenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, while the 5-methylisoxazol-3-yl group contributes to metabolic stability .
  • Cytotoxicity vs. Enzyme Modulation: Chromeno[2,3-d]pyrimidines () prioritize cytotoxicity via DNA intercalation, whereas the target compound’s fused pyrrole core favors protein-targeted mechanisms .

Q & A

Q. What are the foundational synthetic routes for synthesizing 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method, validated across 223 examples, allows for structural diversification by varying substituents on the aldehyde and amine components. Reaction progress is monitored via TLC, and purification typically employs column chromatography (ethyl acetate/hexane) or recrystallization .

Q. How should researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

  • 1H/13C NMR : Assign signals based on chemical shifts of the chromeno-pyrrole-dione core (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 170–180 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and nitrophenyl C-NO₂ bands at 1520–1350 cm⁻¹.
  • HRMS : Validate molecular mass with <5 ppm error (e.g., [M+H]+ calculated for C₂₃H₁₈N₃O₆: 432.1198). Reference analogous compounds for comparative analysis .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Optimization strategies include:

  • Stoichiometric Adjustments : Fine-tune molar ratios of reactants (e.g., 1:1.2:1 for methyl dioxobutanoate, aldehyde, and amine).
  • Temperature Control : Maintain mild conditions (e.g., 60–80°C) to avoid side reactions.
  • Purification Refinement : Use gradient elution in column chromatography (ethyl acetate/hexane, 1:4 to 1:2) or recrystallization from 2-propanol for higher purity .

Q. What methodologies enable functionalization of the dihydrochromeno-pyrrole-dione core for biological studies?

Derivatization pathways include:

  • Hydrazine Hydrate Reaction : Convert the dione to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via reflux in dioxane (80°C, 15–20 hours).
  • Substituent Variation : Introduce electron-withdrawing/donating groups on the aryl aldehyde (e.g., nitro, methoxy) to modulate electronic properties and bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Purity Verification : Re-purify via recrystallization (e.g., 2-propanol) or preparative TLC.
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Cross-Validation : Compare data with prior literature on analogous chromeno-pyrrole-diones (e.g., Vydzhak et al.’s protocols for alkyl/aryl derivatives) .

Q. What theoretical frameworks guide the design of derivatives with enhanced properties?

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 4-nitrophenyl’s electron-withdrawing nature) with solubility or binding affinity.
  • Computational Modeling : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) or docking studies to assess target interactions. Link these frameworks to experimental design per evidence-based inquiry principles .

Methodological Notes

  • Data Validation : Cross-reference synthetic protocols with prior work on structurally related compounds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) to identify reaction pitfalls .
  • Advanced Functionalization : Explore diazomethane or benzhydrazide-mediated cyclization for heterocyclic extensions, adapting protocols from nitrophenyl-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.